![molecular formula C6H5FIN B1322544 2-Fluoro-5-iodo-3-methylpyridine CAS No. 205245-17-6](/img/structure/B1322544.png)
2-Fluoro-5-iodo-3-methylpyridine
Overview
Description
The compound of interest, 2-Fluoro-5-iodo-3-methylpyridine, is a halogenated pyridine derivative. Pyridine derivatives are important in the field of medicinal chemistry due to their presence in numerous pharmaceuticals and their potential for creating new chemical entities with biological activity. The presence of both fluorine and iodine atoms in the compound suggests its utility in various chemical transformations and as an intermediate in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of halogenated pyridines can be complex, involving multiple steps and various reagents. For instance, the synthesis of 3-fluoropyridines has been achieved through photoredox coupling of α,α-difluoro-β-iodoketones with silyl enol ethers, followed by condensation with ammonium acetate . Similarly, 2-amino-5-fluoropyridines have been synthesized from anisyl(2-bromopyridinyl)iodonium triflate using a palladium-catalyzed amination sequence . These methods highlight the versatility of halogenated pyridines in cross-coupling reactions and their potential as intermediates for further functionalization.
Molecular Structure Analysis
The molecular structure of halogenated pyridines is characterized by the presence of halogen atoms, which can significantly influence the electronic properties of the molecule. For example, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine demonstrates the ability to introduce multiple halogens into the pyridine ring, which can be used as intermediates for the synthesis of pentasubstituted pyridines . The electronic effects of the halogens can also affect the reactivity and stability of the molecule, as seen in the synthesis of 5-aryl-2,2'-bipyridines, where the fluorine atoms influence the photophysical properties of the compounds .
Chemical Reactions Analysis
Halogenated pyridines can undergo various chemical reactions, including cross-coupling, halogen dance reactions, and rearrangements. For instance, the Suzuki coupling reaction has been used to synthesize 6-[5-chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine, demonstrating the utility of halogenated pyridines in forming carbon-carbon bonds . Additionally, the aza-Cope rearrangement has been employed in the synthesis of 4-fluoropyridines, showcasing the ability to rearrange and cyclize molecules to form pyridine rings .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by the presence of the halogen atoms. Fluorine, being highly electronegative, can enhance the stability of the molecule and affect its reactivity. Iodine, on the other hand, is a larger atom that can be used as a handle for further chemical transformations due to its relatively lower bond strength. The synthesis of related compounds, such as methyl 4-fluoro-3-methylpyridine-2-carboxylate, involves steps like oxidation, nitration, and reduction, which can be indicative of the reactivity of the fluorinated pyridine ring . The thermal behavior of related fluorinated compounds, such as lanthanide complexes with 2-fluorobenzoic acid, also provides insight into the stability of such molecules .
Scientific Research Applications
Synthesis and Functionalization
- 2-Fluoro-5-iodo-3-methylpyridine has been utilized in the efficient functionalization of pyridinylmethyl compounds, such as in the synthesis of cognition-enhancing drugs. For example, it has been used in the preparation of 10, 10-Bis[(2-fluoro-4-pyridinyl)methyl]-9(10H)-anthracenone (DMP 543), an agent that enhances acetylcholine release (Pesti et al., 2000).
Spectroscopic and Electronic Analysis
- Studies involving this compound have focused on its geometrical optimization and spectroscopic analysis using Density-functional theory. Intramolecular hydrogen bonding interactions, molecular orbital energies, and non-linear optic properties have been extensively examined. The compound's electronic influence in various solvents and its reactivity in biological contexts, including protein interactions, have also been a subject of research (Selvakumari et al., 2022).
Halogen Substitution and Isomerization
- Research has been conducted on pyridines substituted with various elements, including this compound. This includes studies on halogen/halogen displacement in pyridines, exploring the chemical reactions and structural transformations that occur under different conditions (Schlosser & Cottet, 2002).
Herbicidal Applications
- This compound derivatives have been synthesized and evaluated for their herbicidal activities. The compound's effectiveness in inhibiting photosystem II electron transport in plants has been a significant area of research, demonstrating its potential in agricultural applications (Liu et al., 2005).
Pharmaceutical Research
- In pharmaceutical research, this compound has been studied for its potential in synthesizing antiviral nucleosides and other therapeutic agents. Its role in creating novel compounds with potential antiviral activities, particularly against herpes viruses, has been explored (Watanabe et al., 1983).
Safety and Hazards
Mechanism of Action
Target of Action
Fluoropyridines, a class of compounds to which 2-fluoro-5-iodo-3-methylpyridine belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of biologically active compounds .
Mode of Action
Fluoropyridines generally have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This suggests that this compound might interact with its targets in a unique way due to the presence of the strong electron-withdrawing substituents in the aromatic ring .
Biochemical Pathways
Fluoropyridines are often used in the synthesis of compounds for local radiotherapy of cancer and other biologically active compounds , suggesting that they may play a role in these biochemical pathways.
Result of Action
As a fluoropyridine, it is likely to have unique effects due to the presence of the strong electron-withdrawing substituents in the aromatic ring .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the compound should be handled in a well-ventilated area to avoid dust formation . Additionally, it should be kept away from smoking, naked lights, or ignition sources .
Biochemical Analysis
Biochemical Properties
2-Fluoro-5-iodo-3-methylpyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with p38α mitogen-activated protein kinase, a serine/threonine kinase involved in the modulation of cellular processes such as the release of pro-inflammatory cytokines . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of its activity.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the activity of p38α mitogen-activated protein kinase, which in turn affects the expression of genes involved in inflammatory responses . Additionally, this compound can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzyme activity by binding to the active site, preventing substrate access. This inhibition can lead to downstream effects on gene expression and cellular function. For instance, the inhibition of p38α mitogen-activated protein kinase by this compound results in reduced phosphorylation of downstream targets, altering gene expression patterns .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained inhibition of target enzymes and prolonged effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits target enzymes without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal physiological functions . Threshold effects have been noted, where a specific dosage range is required to achieve the desired biochemical effects without inducing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels . These interactions are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these mechanisms is essential for optimizing the compound’s delivery and efficacy in therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . These localization patterns are critical for its interaction with target biomolecules and subsequent biochemical effects.
properties
IUPAC Name |
2-fluoro-5-iodo-3-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FIN/c1-4-2-5(8)3-9-6(4)7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INXPRWIQPCLWQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626820 | |
Record name | 2-Fluoro-5-iodo-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
205245-17-6 | |
Record name | 2-Fluoro-5-iodo-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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